molecular formula C21H28N2O5S2 B2969688 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946353-20-4

4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2969688
CAS No.: 946353-20-4
M. Wt: 452.58
InChI Key: HRPHYEGVKMTUDT-UHFFFAOYSA-N
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Description

4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic chemical compound designed for advanced research applications. This molecule features a tetrahydroquinoline scaffold, a structure frequently encountered in medicinal chemistry due to its prevalence in pharmacologically active compounds . The core tetrahydroquinoline structure is strategically modified with both a propylsulfonyl group and a 4-propoxybenzenesulfonamide moiety. Sulfonamide-functionalized tetrahydroquinoline derivatives have demonstrated significant research value in various areas. Specifically, substituted tetrahydroquinoline sulfonamides have been investigated for their ability to enhance plant stress tolerance, suggesting a role in modulating biological pathways in response to environmental challenges . Furthermore, structurally related benzenesulfonamide compounds are known to act as high-affinity ligands for nuclear receptors, such as the Retinoic Acid Receptor-Related Orphan Receptors (RORα/γ), functioning as inverse agonists . This mechanism is of high interest for research in neuroscience, immunology, and metabolic disorders . Given the biological relevance of its structural components, this compound serves as a valuable chemical probe for researchers exploring neurodegenerative diseases, immune function, and plant abiotic stress responses . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-3-14-28-19-9-11-20(12-10-19)30(26,27)22-18-8-7-17-6-5-13-23(21(17)16-18)29(24,25)15-4-2/h7-12,16,22H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHYEGVKMTUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of propoxy and propylsulfonyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the benzenesulfonamide group under controlled conditions. Typical reaction conditions include anhydrous environments and the use of catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial-scale production of this compound requires optimization of the synthetic route to improve yield and reduce production costs. Continuous flow reactors and high-throughput synthesis methods are often employed to achieve these goals. The use of automation and process control ensures consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The sulfonyl group can be oxidized to form sulfone derivatives.

  • Reduction: : Hydrogenation can reduce double bonds or aromatic rings within the structure.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify the propoxy or sulfonamide groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium methoxide for substitutions. Reaction conditions vary but often require inert atmospheres and specific temperature controls.

Major Products Formed

The major products from these reactions depend on the conditions but may include modified quinoline derivatives, altered sulfonamide groups, or other functionalized aromatic compounds.

Scientific Research Applications

4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has a broad spectrum of scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.

  • Medicine: : Investigated for pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound largely depends on its chemical context and the specific application. In biological systems, it may act by binding to specific enzymes or receptors, inhibiting their function through competitive inhibition or allosteric modulation. The sulfonamide group is known to interact with certain bacterial enzymes, providing a basis for its antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a core structure with several analogs, differing primarily in substituent groups on the benzene ring and tetrahydroquinoline moiety. Below is a detailed comparison based on molecular properties, substituent effects, and inferred pharmacological implications:

Structural and Molecular Comparisons

Compound Name Substituents (Benzene Ring) Molecular Formula Molecular Weight Key Structural Features
Target: 4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-THQ-7-yl)benzenesulfonamide 4-propoxy C₂₂H₂₉N₂O₅S₂ 489.6 (estimated) Propoxy group enhances lipophilicity; propylsulfonyl improves metabolic stability
4-Ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-THQ-7-yl)benzenesulfonamide 4-ethoxy, 3-fluoro C₂₀H₂₅FN₂O₅S₂ 456.5 Fluoro substituent increases electronegativity, potentially enhancing target binding
4-Ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-THQ-7-yl)benzenesulfonamide 4-ethoxy, 3-methyl C₂₁H₂₈N₂O₅S₂ 452.6 Methyl group may sterically hinder interactions but improve solubility
3-Chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-THQ-6-yl)benzenesulfonamide 3-chloro, 4-fluoro C₁₈H₂₀ClFN₂O₄S₂ 446.9 Chloro and fluoro substituents enhance halogen bonding and selectivity

Notes:

  • Electron Effects : Electron-withdrawing groups (e.g., -F in , -Cl in ) enhance hydrogen-bond acceptor capacity, critical for target engagement.
  • Steric Effects : Bulky substituents (e.g., -CH₃ in ) may limit binding to sterically sensitive active sites.

Pharmacological Implications

  • Enzyme Inhibition : Fluorinated analogs (e.g., ) are often prioritized for kinase or protease inhibition due to fluorine’s ability to modulate electronic environments .
  • Metabolic Stability : Propylsulfonyl groups (common across all analogs) reduce oxidative metabolism, extending half-life compared to alkyl or acetylated derivatives .
  • Selectivity: Positional isomerism (e.g., tetrahydroquinolin-6-yl vs. 7-yl in ) can drastically alter target selectivity, as seen in related spirocyclic compounds () .

Biological Activity

4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of tetrahydroquinoline derivatives. Its structure can be represented as follows:

  • Molecular Formula: C19H22N2O3S
  • Molecular Weight: 358.5 g/mol
  • IUPAC Name: this compound

Structural Characteristics

The presence of both a sulfonamide and a tetrahydroquinoline moiety suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and inflammation.

Research indicates that compounds structurally related to this compound may act through several mechanisms:

  • Inhibition of RORγt : This compound has been linked to the inhibition of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in regulating Th17 cells involved in autoimmune responses .
  • Neurotransmitter Modulation : Similar compounds have shown activity as agonists or antagonists at dopamine receptors (D4R), suggesting potential effects on neurotransmitter systems relevant for treating conditions like schizophrenia or Parkinson's disease .
  • Ferroptosis Inhibition : Emerging studies highlight the potential of tetrahydroquinoline derivatives in inhibiting ferroptosis—a form of regulated cell death associated with various neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that related compounds demonstrate significant oral bioavailability and brain penetration, which are critical for therapeutic efficacy in central nervous system disorders. For instance, one study reported an oral bioavailability of 48.1% in mice for a similar derivative .

Efficacy in Disease Models

  • Autoimmune Diseases : In animal models of psoriasis and rheumatoid arthritis, derivatives similar to this compound exhibited promising therapeutic effects at lower doses compared to existing treatments .
  • Neurodegenerative Disorders : Compounds with similar structures have shown protective effects against neuronal death in models of neurodegeneration by modulating oxidative stress pathways .

Comparative Data Table

Study Compound Target Disease Efficacy Bioavailability
D4PsoriasisEffective48.1% (mice)
Tetrahydroquinoline DerivativeNeurodegenerationProtectiveNot specified

Q & A

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Optimize solvent volume-to-mass ratios and implement process analytical technology (PAT) for real-time monitoring. Use design-of-experiment (DoE) approaches to identify critical process parameters (CPPs) and ensure batch-to-batch consistency .

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